An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-indazol-5-amine
An In-depth Technical Guide to the Chemical Properties of 3-bromo-1H-indazol-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-bromo-1H-indazol-5-amine is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. As a derivative of the indazole scaffold, a privileged structure in numerous biologically active molecules, this compound serves as a versatile building block for the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the known chemical properties of 3-bromo-1H-indazol-5-amine, including its physicochemical characteristics, synthesis, and potential biological activities. The information presented herein is intended to support researchers and scientists in their efforts to explore the therapeutic potential of this and related compounds.
Chemical and Physical Properties
3-bromo-1H-indazol-5-amine, identified by the CAS number 478837-59-1, possesses a molecular formula of C₇H₆BrN₃ and a molecular weight of 212.05 g/mol .[1][2][3] While a definitive experimental melting point has not been widely reported in the literature, a predicted boiling point of 431.3°C at 760 mmHg and a flash point of 214.7±23.2 °C are available.[1][4][5] Information regarding the solubility of this compound in common laboratory solvents is not extensively documented.
| Property | Value | Reference(s) |
| CAS Number | 478837-59-1 | [1][2][3] |
| Molecular Formula | C₇H₆BrN₃ | [1][2][3][6] |
| Molecular Weight | 212.05 g/mol | [1][2][3] |
| Predicted Boiling Point | 431.3°C at 760 mmHg | [1][4] |
| Predicted Flash Point | 214.7±23.2 °C | [5] |
| Purity | Typically ≥97% | [1][2] |
Synthesis and Experimental Protocols
The synthesis of 3-bromo-1H-indazol-5-amine can be approached through a multi-step process. A plausible synthetic route involves the bromination of a nitro-indazole precursor followed by the reduction of the nitro group to an amine.
Synthesis of 3-bromo-5-nitro-1H-indazole
A key intermediate, 3-bromo-5-nitro-1H-indazole, can be synthesized from 5-nitro-1H-indazole. The following protocol is based on a patented method.[7]
Experimental Protocol:
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Under a nitrogen atmosphere, add 50g of 5-nitro-1H-indazole to a three-necked reaction flask.
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Add 500 mL of N,N-dimethylformamide (DMF) to the flask and initiate stirring.
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Cool the reaction mixture to -5°C.
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Slowly add 55.8g of bromine to the reaction mixture while maintaining the temperature at -5°C. After the addition is complete, maintain the reaction at 0 to -5°C for 1 hour.
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Gradually warm the reaction mixture to 35-40°C and maintain this temperature for 11 hours.
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Upon completion of the reaction, the mixture can be worked up by pouring it into ice water to precipitate the product.
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The crude product is then collected by filtration, washed with water, and dried. This process is reported to yield 3-bromo-5-nitro-1H-indazole in high purity and a total yield of 95%.[7]
Reduction of 3-bromo-5-nitro-1H-indazole to 3-bromo-1H-indazol-5-amine
The conversion of the nitro-intermediate to the final amine product is a standard chemical transformation. A general method for the reduction of a nitro group on an indazole ring involves the use of a reducing agent such as tin(II) chloride. The following is a representative protocol.[8]
Experimental Protocol:
-
In a round-bottom flask, suspend 3-bromo-5-nitro-1H-indazole in a suitable solvent, such as ethanol.
-
Add an excess of a reducing agent, for example, tin(II) chloride dihydrate.
-
Acidify the mixture with concentrated hydrochloric acid and stir at room temperature.
-
Heat the reaction mixture to facilitate the reduction, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude 3-bromo-1H-indazol-5-amine.
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The crude product can be further purified by column chromatography.
Spectral Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring system and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the bromo and amino substituents. The amine protons (NH₂) will likely appear as a broad singlet, and their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for the seven carbon atoms of the indazole core. The chemical shifts of the carbons will be affected by the electron-donating amino group and the electron-withdrawing bromo group.
Infrared (IR) Spectroscopy
The IR spectrum of 3-bromo-1H-indazol-5-amine is expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region), N-H bending vibrations (around 1650-1580 cm⁻¹), and C-N stretching vibrations.[11]
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (212.05 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).[6]
Biological Activity and Signaling Pathways
While specific studies on the biological activity of 3-bromo-1H-indazol-5-amine are limited, the broader class of indazole derivatives is well-known for its diverse pharmacological properties, including antitumor activities.[13][14][15][16][17][18]
Research on related 1H-indazole-3-amine derivatives has demonstrated their potential to inhibit the growth of various human cancer cell lines, including lung, chronic myeloid leukemia, prostate, and hepatoma cell lines.[13][15][16] One study on a series of such derivatives suggested that their antitumor activity may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the p53/MDM2 pathway and the regulation of Bcl-2 family members.[13][16]
The p53 tumor suppressor protein is a critical regulator of cell growth and apoptosis. Its activity is tightly controlled by the murine double minute 2 (MDM2) protein, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction is a key strategy in cancer therapy to reactivate p53 function in tumor cells. The indazole scaffold is being explored for the development of inhibitors of this pathway.
Based on the available literature for related compounds, a proposed signaling pathway that could be investigated for 3-bromo-1H-indazol-5-amine is the p53/MDM2 pathway.
References
- 1. 478837-59-1 | 3-Bromo-1H-indazol-5-amine - Moldb [moldb.com]
- 2. 478837-59-1 3-Bromo-1H-indazol-5-amine AKSci Y9187 [aksci.com]
- 3. 478837-59-1 | 3-Bromo-1H-indazol-5-amine - Capot Chemical [capotchem.com]
- 4. chembk.com [chembk.com]
- 5. 3-Bromo-1H-indazol-5-amine Price from Supplier Brand Shanghai ChemSrc Trading Co., Ltd. on Chemsrc.com [chemsrc.com]
- 6. PubChemLite - 3-bromo-1h-indazol-5-amine (C7H6BrN3) [pubchemlite.lcsb.uni.lu]
- 7. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. 5-BROMO-1H-INDAZOL-3-AMINE | 61272-71-7 [chemicalbook.com]
- 10. 5-BROMO-1H-INDAZOL-3-AMINE synthesis - chemicalbook [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 5-BROMO-1H-INDAZOL-3-AMINE(61272-71-7) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]



